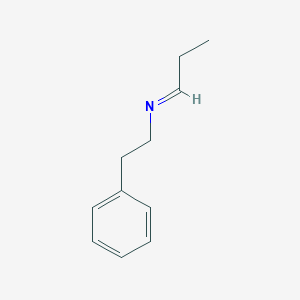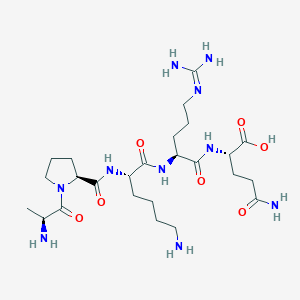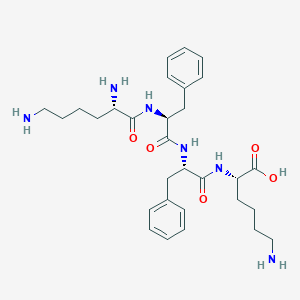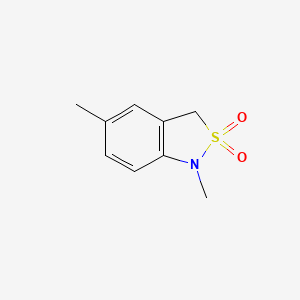
3,6-Dibromo-2,4-dihydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dibromo-2,4-dihydroxybenzaldehyde is a chemical compound with the molecular formula C7H4Br2O3 It is a brominated derivative of 2,4-dihydroxybenzaldehyde, characterized by the presence of two bromine atoms at the 3 and 6 positions on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-2,4-dihydroxybenzaldehyde typically involves the bromination of 2,4-dihydroxybenzaldehyde. One common method is to react 2,4-dihydroxybenzaldehyde with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 3 and 6 positions of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dibromo-2,4-dihydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atoms.
Major Products Formed
Oxidation: 3,6-Dibromo-2,4-dihydroxybenzoic acid.
Reduction: 3,6-Dibromo-2,4-dihydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,6-Dibromo-2,4-dihydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or antimicrobial agent.
Industry: It is used in the production of specialty chemicals and dyes.
Mécanisme D'action
The mechanism of action of 3,6-Dibromo-2,4-dihydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The bromine atoms and hydroxyl groups play a crucial role in these interactions, potentially forming hydrogen bonds or participating in halogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dibromo-2,4-dihydroxybenzaldehyde: Similar structure but with bromine atoms at the 3 and 5 positions.
2,4-Dihydroxybenzaldehyde: Lacks bromine atoms, making it less reactive in certain substitution reactions.
3,4-Dihydroxybenzaldehyde: Different hydroxyl group positions, leading to different chemical properties.
Uniqueness
3,6-Dibromo-2,4-dihydroxybenzaldehyde is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted chemical synthesis and research applications.
Propriétés
Numéro CAS |
486404-39-1 |
|---|---|
Formule moléculaire |
C7H4Br2O3 |
Poids moléculaire |
295.91 g/mol |
Nom IUPAC |
3,6-dibromo-2,4-dihydroxybenzaldehyde |
InChI |
InChI=1S/C7H4Br2O3/c8-4-1-5(11)6(9)7(12)3(4)2-10/h1-2,11-12H |
Clé InChI |
YKLUXWMWVKYXFX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Br)C=O)O)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14234411.png)
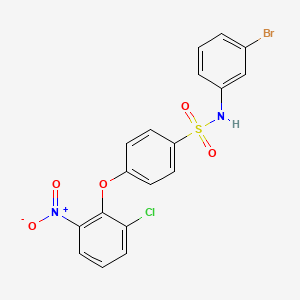
![1H-Pyrrole, 2-[(3,4-dihydro-3,3,5-trimethyl-2H-pyrrol-2-yl)methyl]-](/img/structure/B14234439.png)
![N-[2-(Methylcarbamothioyl)phenyl]benzamide](/img/structure/B14234452.png)
![N-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-N-(pyridin-3-yl)acetamide](/img/structure/B14234456.png)
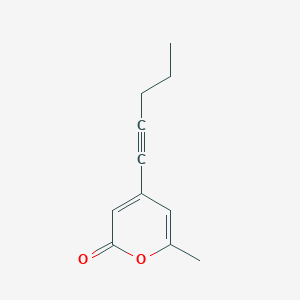
![Carbamic acid, [(3R)-3-hydroxy-3-phenylpropyl]-, ethyl ester](/img/structure/B14234464.png)

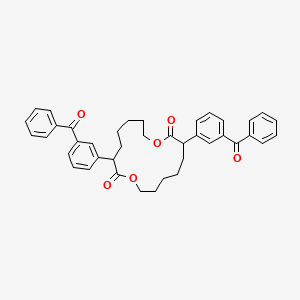
![2-Cyclohexen-1-ol, 3-[1,1'-biphenyl]-4-yl-](/img/structure/B14234474.png)
